Butanoic acid, 2-[(1-methylethyl)nitrosoamino]-
Beschreibung
Butanoic acid, 2-[(1-methylethyl)nitrosoamino]- is a nitrosoamine derivative of butanoic acid. Its structure features a nitrosoamino group (-N(NO)-) attached to the second carbon of the butanoic acid backbone, with an isopropyl (1-methylethyl) substituent on the nitrogen atom. The carboxylic acid group at the terminal carbon introduces polarity, influencing solubility and reactivity.
Eigenschaften
CAS-Nummer |
89941-12-8 |
|---|---|
Molekularformel |
C7H14N2O3 |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
2-[nitroso(propan-2-yl)amino]butanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-4-6(7(10)11)9(8-12)5(2)3/h5-6H,4H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
DQKIHDIAMSFMLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)O)N(C(C)C)N=O |
Herkunft des Produkts |
United States |
Biologische Aktivität
Butanoic acid, 2-[(1-methylethyl)nitrosoamino]- is a nitrosamine compound that has garnered attention due to its potential biological activity and implications in pharmacology and toxicology. Nitrosamines are known for their carcinogenic properties, and understanding the biological activity of this specific compound is essential for assessing its safety and therapeutic potential.
- Chemical Formula: C₈H₁₈N₂O₂
- Molecular Weight: 174.25 g/mol
- IUPAC Name: Butanoic acid, 2-[(1-methylethyl)nitrosoamino]-
- CAS Registry Number: 66576-71-4
Carcinogenicity
Research indicates that nitrosamines, including Butanoic acid, 2-[(1-methylethyl)nitrosoamino]-, are associated with carcinogenic effects in various animal models. A study by the European Medicines Agency (EMA) highlighted that N-nitrosamines can induce tumors in laboratory animals, particularly in the liver and lungs . The mechanism often involves metabolic activation leading to DNA adduct formation, which disrupts normal cellular processes.
Mutagenicity
In vitro studies have demonstrated that Butanoic acid, 2-[(1-methylethyl)nitrosoamino]- exhibits mutagenic properties. These studies typically employ bacterial assays (e.g., Ames test) to evaluate the compound's ability to induce mutations in microbial DNA. The findings suggest a significant potential for mutagenicity, raising concerns about its use in pharmaceuticals .
Toxicological Profile
The toxicological profile of Butanoic acid, 2-[(1-methylethyl)nitrosoamino]- includes:
- Acute Toxicity: High doses can lead to severe toxicity characterized by liver damage and gastrointestinal distress.
- Chronic Exposure: Long-term exposure is linked to increased cancer risk and reproductive toxicity .
Study on Nitrosamine Formation
A notable case study investigated the formation of nitrosamines during the synthesis of pharmaceuticals. It was found that certain manufacturing processes could inadvertently lead to the generation of Butanoic acid, 2-[(1-methylethyl)nitrosoamino]-, raising regulatory concerns about its presence in drug formulations .
| Study Reference | Findings |
|---|---|
| EMA Assessment Report | Identified carcinogenic potential in animal models |
| Shen et al. (2011) | Explored susceptibility of active substances to nitrosamine formation |
| Lv J. (2017) | Investigated degradation pathways leading to nitrosamine generation |
Regulatory Considerations
Due to its carcinogenic nature, regulatory agencies like the EMA have set strict limits on the allowable concentrations of nitrosamines in medicinal products. The guidelines emphasize the importance of analytical methods for detecting and quantifying such compounds in drug formulations to ensure patient safety .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound is compared to five key analogs (Table 1), highlighting differences in substituents, backbone, and functional groups:
Table 1: Structural Comparison of Butanoic Acid Derivatives
| Compound Name | CAS Number | Substituents/Functional Groups | Backbone |
|---|---|---|---|
| Butanoic acid, 2-[(1-methylethyl)nitrosoamino]- | Not provided | Nitrosoamino (isopropyl) at C2, carboxylic acid | Butanoic acid |
| Butanoic acid, 4-[(2-hydroxyethyl)nitrosoamino] | 79448-11-6 | Nitrosoamino (hydroxyethyl) at C4, carboxylic acid | Butanoic acid |
| Butanoic acid, 2-[(dimethylamino)methylene]-3-oxo-, isopropyl ester | 329363-90-8 | Dimethylamino, oxo, ester group at C3 | Butanoic acid |
| Benzoic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide | Not provided | Nitrosoamino with chloroethyl, benzoic acid | Benzoic acid |
| N-Ethyl-N-nitrosobutanamine | Not provided | Nitrosoamino (ethyl), no carboxylic acid | Butanamine |
Key Observations:
- Positional Isomerism: The hydroxyethyl-substituted analog (CAS 79448-11-6) places the nitrosoamino group at C4, increasing hydrophilicity compared to the C2-substituted target compound .
- Backbone Variation : The benzoic acid derivative () and butanamine analog () demonstrate how backbone changes alter polarity and applications.
Physicochemical Properties
- Solubility: The carboxylic acid group in the target compound enhances water solubility compared to esters (e.g., CAS 329363-90-8) or non-polar backbones (e.g., butanamine derivative). Hydroxyethyl substituents (CAS 79448-11-6) further improve solubility .
- Stability : Nitrosoamines are generally sensitive to light and heat. The benzoic acid derivative () may exhibit greater stability due to aromatic conjugation, whereas the target compound’s aliphatic structure could be more reactive .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
